molecular formula C13H11F13O2 B3031007 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate CAS No. 1228350-17-1

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate

Cat. No.: B3031007
CAS No.: 1228350-17-1
M. Wt: 446.2 g/mol
InChI Key: AIIUJTLQIOPZBE-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate (CAS RN: 216389-85-4) is a fluorinated acrylate ester characterized by a fully substituted perfluorinated nonyl chain (C9F13) and a methacrylate (2-methylprop-2-enoate) ester group. Its molecular formula is C13H11F13O3, with an exact mass of 462.05 g/mol . The compound’s structure imparts exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for applications in fluoropolymer synthesis, water-repellent coatings, and specialty surfactants .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F13O2/c1-6(2)7(27)28-5-3-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIUJTLQIOPZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895740
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228350-17-1
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228350-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate typically involves the esterification of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can participate in addition reactions with electrophiles and nucleophiles.

    Polymerization: The compound can undergo radical polymerization to form fluorinated polymers.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Addition Reactions: Reagents such as hydrogen halides or halogens can be used, typically under mild conditions.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

    Addition Reactions: Products include halogenated or hydrogenated derivatives.

    Polymerization: Products include high-molecular-weight fluorinated polymers with unique properties.

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers with applications in coatings, membranes, and sealants.

    Biology: Utilized in the development of fluorinated surfactants and emulsifiers for biological assays and drug delivery systems.

    Medicine: Investigated for its potential use in medical imaging and as a component in biocompatible materials.

    Industry: Employed in the production of high-performance materials resistant to extreme conditions, such as in aerospace and electronics.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate is primarily related to its chemical structure. The multiple fluorine atoms create a highly electronegative environment, which influences the compound’s reactivity and interactions with other molecules. The ester functional group allows for various chemical modifications, making it a versatile building block in synthetic chemistry. The compound’s hydrophobic nature also plays a crucial role in its applications, particularly in creating water-repellent surfaces and materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Acrylate Esters
Compound Name CAS RN Molecular Formula Key Structural Differences Properties & Applications
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate 216389-85-4 C13H11F13O3 C9F13 chain + methacrylate ester High logKow (~6.5), polymerizable acrylate group for fluoropolymer production .
Heptyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate (TFN) Not specified C16H9F13O2 C9F13 chain + heptyl ester Non-polymerizable; used as an internal standard in MS/MS due to stability and selectivity .
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluorodecyl 2-methylprop-2-enoate 23069-32-1 C16H11F19O2 Longer C10F19 chain Higher hydrophobicity (logKow >7) and bioaccumulation potential .
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl prop-2-enoate 216389-85-4 (variant) C12H9F13O2 Prop-2-enoate ester (no methyl group) Lower steric hindrance; faster polymerization kinetics compared to methacrylate .

Key Observations :

  • Chain Length : Longer perfluoroalkyl chains (e.g., C10F19) increase hydrophobicity and logKow values, enhancing bioaccumulation risks .
  • Ester Group: Methacrylate esters (vs. acrylate or non-polymerizable esters) introduce steric effects, slowing polymerization but improving material durability .
Fluorinated Sulfonamide Acrylates
Compound Name CAS RN Molecular Formula Key Structural Differences Properties & Applications
2-[Ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)sulfonyl]amino]ethyl 2-methyl-2-propenoate 68877-32-7 C19H15F17NO5S Sulfonamide linkage + C8F17 chain Enhanced surfactant properties due to sulfonamide polar group; used in coatings and adhesives .
3-Perfluorohexyl-2-hydroxypropyl methacrylate 86994-47-0 C13H11F13O3 Hydroxyl group in fluorinated chain Increased polarity and hydrogen bonding; potential for crosslinking in polymers .

Key Observations :

  • Functional Groups : Sulfonamide or hydroxyl groups introduce polarity, expanding applications to surfactants or hydrophilic polymers .
  • Reactivity: Hydroxyl-containing derivatives (e.g., 3-perfluorohexyl-2-hydroxypropyl methacrylate) enable post-polymerization modifications, unlike the non-functionalized target compound .
Fluorinated Azides and Azodicarboxylates
Compound Name CAS RN Molecular Formula Key Structural Differences Properties & Applications
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide 852527-60-7 C9H6F13N3 Azide group (-N3) Thermally unstable; used in click chemistry or explosive precursors .
Bis(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl) azodicarboxylate Not specified C20H10F26N2O4 Azo (-N=N-) linkage High reactivity as a radical initiator; limited stability under UV light .

Key Observations :

  • Reactivity : Azides and azo compounds are more reactive than acrylates, limiting their use in controlled polymerization .
  • Safety : Azides pose explosion risks, requiring stringent handling protocols compared to acrylate esters .

Physicochemical and Environmental Profiles

  • Persistence: Perfluorinated chains resist degradation, leading to environmental persistence. Similar compounds (e.g., perfluoroundecanoic acid) are regulated under global PFAS guidelines .
  • Synthesis: Synthesized via esterification of 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoic acid with 2-methylprop-2-en-1-ol, using oxalyl chloride as a coupling agent .

Biological Activity

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate is a fluorinated organic compound belonging to the class of perfluoroalkyl substances (PFAS). Its structure includes multiple fluorinated carbon chains which contribute to its unique chemical stability and hydrophobic properties.

  • Molecular Formula : C11H5F17O2
  • Molecular Weight : 492.13 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of fluorinated compounds like this compound is often linked to their interactions with biological membranes and proteins. These interactions can lead to various effects:

  • Cell Membrane Disruption : The hydrophobic nature of PFAS can disrupt lipid bilayers in cell membranes.
  • Endocrine Disruption : Some studies suggest that PFAS may interfere with hormonal signaling pathways.

Toxicological Studies

Research has indicated that exposure to PFAS can lead to several adverse health effects. Here are some findings from various studies:

  • Reproductive Toxicity : Animal studies have shown that PFAS can affect reproductive outcomes such as reduced fertility and developmental issues in offspring.
  • Carcinogenic Potential : Some studies have suggested a link between PFAS exposure and certain types of cancer. For instance:
    • A study indicated an increased risk of kidney and testicular cancers among populations exposed to high levels of PFAS .
  • Immune System Effects : Research has demonstrated that PFAS exposure may impair immune response and reduce vaccine efficacy .

Case Study 1: Health Impact in Populations

A comprehensive study conducted in areas with high PFAS contamination found significant correlations between exposure levels and increased incidence of thyroid disease and elevated cholesterol levels among residents .

Case Study 2: Wildlife Studies

Research on wildlife exposed to PFAS has shown alterations in reproductive success and developmental abnormalities in species such as fish and birds . These findings highlight the ecological implications of PFAS contamination.

Data Tables

Study ReferenceBiological EffectFindings
Reproductive ToxicityReduced fertility rates observed in exposed animal models.
Carcinogenic PotentialIncreased risk of kidney and testicular cancers linked to PFAS exposure.
Immune System EffectsImpaired immune response noted in populations with high PFAS exposure.

Q & A

Q. Methodological Answer :

  • ¹⁹F NMR : Identifies fluorine substituent patterns and confirms perfluorinated chain integrity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₁₄H₉F₁₃O₂, MW 502.2) and detects isotopic patterns .
  • FTIR : Confirms acrylate ester C=O (1720–1740 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
  • Elemental analysis : Ensures stoichiometric consistency with theoretical C/F ratios .

Advanced: How can computational modeling predict the compound’s reactivity in radical polymerization?

Methodological Answer :
Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the acrylate double bond and adjacent C-F bonds. Software like Gaussian or COMSOL Multiphysics can model transition states and predict initiation rates with common initiators (e.g., AIBN) . Validate predictions via experimental kinetics (e.g., PLP-SEC for chain-length distribution analysis) .

Basic: What analytical methods are suitable for quantifying impurities in this fluorinated acrylate?

Q. Methodological Answer :

  • HPLC with UV/FLD detection : Use C18 columns and acetonitrile/water gradients to separate impurities (e.g., unreacted fluorinated alcohols or acrylate dimers) .
  • Ion chromatography : Detects anionic impurities (e.g., residual sulfonic acid catalysts) .
  • ¹⁹F NMR quantitation : Compare integration ratios of target compound vs. impurities .

Advanced: How does fluorinated chain length influence surface properties in copolymer applications?

Methodological Answer :
Design experiments to copolymerize the compound with non-fluorinated monomers (e.g., methyl methacrylate). Use contact angle goniometry and XPS to correlate fluorinated chain length with hydrophobicity and surface energy. Advanced QSPR models can predict structure-property relationships by linking fluorine content to critical surface tension .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • Use PPE (gloves, goggles, respirators) to prevent inhalation or dermal contact with fluorinated residues .
  • Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated byproducts .
  • Dispose of waste via certified fluorochemical disposal services to avoid environmental contamination .

Advanced: How can AI-driven automation improve synthesis scalability?

Methodological Answer :
Integrate machine learning (ML) with microfluidic reactors to optimize reaction parameters (temperature, catalyst loading) in real time. AI platforms like TensorFlow can predict yield outcomes based on historical data, enabling closed-loop control for continuous flow synthesis . Use robotic liquid handlers for precise reagent dispensing, minimizing human error in scaled-up batches .

Basic: What solvents are compatible with this compound for solution-phase applications?

Methodological Answer :
The compound is soluble in fluorinated solvents (e.g., FC-72), THF, and DMF. Avoid protic solvents (e.g., water, alcohols) to prevent ester hydrolysis. Solubility tests via dynamic light scattering (DLS) can identify aggregation issues in polar aprotic media .

Advanced: What strategies mitigate environmental persistence of perfluorinated degradation products?

Methodological Answer :
Investigate advanced oxidation processes (AOPs) like photocatalysis with TiO₂ or persulfate systems to break C-F bonds. Use LC-QTOF-MS to identify degradation intermediates and optimize reaction conditions for complete mineralization . Develop biodegradable analogues by replacing perfluorinated chains with shorter, partially fluorinated segments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate
Reactant of Route 2
Reactant of Route 2
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate

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